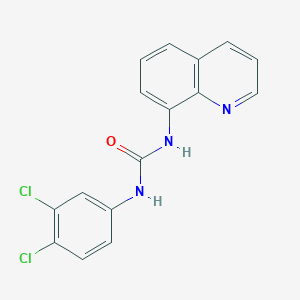
1-(3,4-DICHLOROPHENYL)-3-(QUINOLIN-8-YL)UREA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-DICHLOROPHENYL)-3-(QUINOLIN-8-YL)UREA is a synthetic organic compound characterized by the presence of a urea moiety linked to a dichlorophenyl group and a quinoline ring
Preparation Methods
The synthesis of 1-(3,4-DICHLOROPHENYL)-3-(QUINOLIN-8-YL)UREA typically involves the reaction of 3,4-dichloroaniline with isocyanates or carbamates under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the urea linkage. Industrial production methods may involve optimized reaction conditions, including temperature control and the use of solvents like dichloromethane or toluene to enhance yield and purity.
Chemical Reactions Analysis
1-(3,4-DICHLOROPHENYL)-3-(QUINOLIN-8-YL)UREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the urea moiety into corresponding amines.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or acetonitrile, and controlled temperatures. Major products formed from these reactions include various substituted quinoline and phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(3,4-DICHLOROPHENYL)-3-(QUINOLIN-8-YL)UREA exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to alterations in cellular pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
1-(3,4-DICHLOROPHENYL)-3-(QUINOLIN-8-YL)UREA can be compared with other similar compounds, such as:
1-(3,4-DICHLOROPHENYL)-3-(QUINOLIN-6-YL)UREA: Differing in the position of the quinoline ring attachment.
1-(3,4-DICHLOROPHENYL)-3-(PYRIDIN-8-YL)UREA: Featuring a pyridine ring instead of a quinoline ring.
1-(3,4-DICHLOROPHENYL)-3-(NAPHTHALEN-8-YL)UREA: Containing a naphthalene ring instead of a quinoline ring.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-quinolin-8-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O/c17-12-7-6-11(9-13(12)18)20-16(22)21-14-5-1-3-10-4-2-8-19-15(10)14/h1-9H,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUQHDNNGLRCRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)NC3=CC(=C(C=C3)Cl)Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
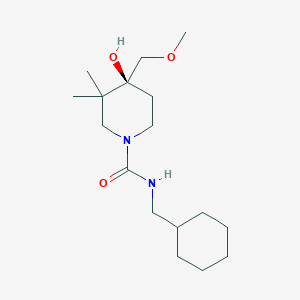
![1-[(4-methoxy-2,3-dimethylphenyl)methyl]-4-methylpiperazine](/img/structure/B5634979.png)
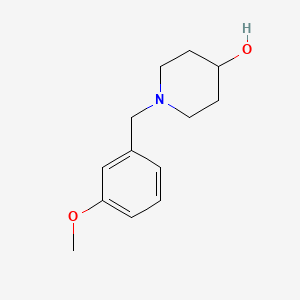
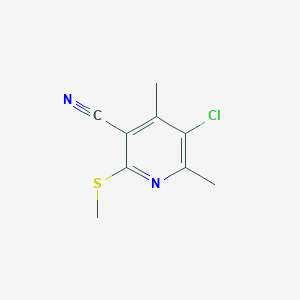
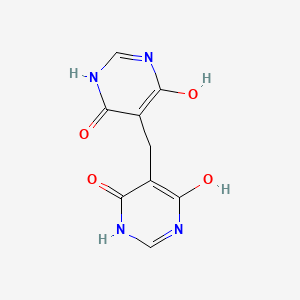
![2-[(3S*,4R*)-3-(dimethylamino)-4-isopropyl-1-pyrrolidinyl]-1,3-thiazole-4-carboxamide](/img/structure/B5635003.png)
![1-[(3,5-dimethylisoxazol-4-yl)carbonyl]-3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5635004.png)
![5-methoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B5635014.png)
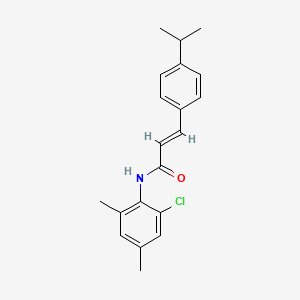
![4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-N,N-dimethylaniline](/img/structure/B5635029.png)
![N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]-2-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B5635030.png)
![2-ethyl-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-5-pyrimidinecarboxamide](/img/structure/B5635034.png)
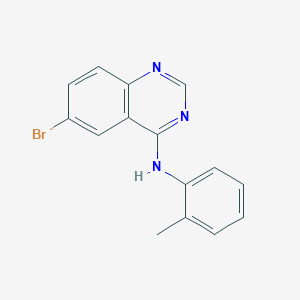
![METHYL 4-{[(5Z)-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}BENZOATE](/img/structure/B5635070.png)
